molecular formula C44H64N12O8 B12112519 1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

Cat. No.: B12112519
M. Wt: 889.1 g/mol
InChI Key: QLQOTSHJWKKYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, and imidazole groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the amino acid derivatives: Starting with the protection of amino and hydroxy groups, followed by coupling reactions to form peptide bonds.

    Introduction of the imidazole ring: This step involves the synthesis of the imidazole derivative, which is then coupled with the peptide chain.

    Final assembly: The protected intermediates are deprotected and coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The process would be optimized for yield and purity, ensuring that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The imidazole ring and peptide bonds can be reduced under specific conditions.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the imidazole ring could lead to saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study protein interactions and enzyme activities. Its peptide-like structure allows it to mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with various biological targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile tool in industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazole groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **1-[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-N-ethylpyrrolidine-2-carboxamide
  • **1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-N-ethylpyrrolidine-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the imidazole ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable tool in research and industrial applications.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize its potential in various fields.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64N12O8/c1-4-48-42(63)37-13-9-19-56(37)43(64)33(12-8-18-49-44(46)47)51-39(60)34(20-27(2)3)53-41(62)36(22-30-24-55(26-50-30)23-29-10-6-5-7-11-29)54-40(61)35(52-38(59)32(45)25-57)21-28-14-16-31(58)17-15-28/h5-7,10-11,14-17,24,26-27,32-37,57-58H,4,8-9,12-13,18-23,25,45H2,1-3H3,(H,48,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H4,46,47,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQOTSHJWKKYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64N12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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